molecular formula C9H10N2O B093527 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-68-1

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B093527
CAS No.: 15965-68-1
M. Wt: 162.19 g/mol
InChI Key: GTDHFKHSNKAMNW-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS 15965-68-1) is a benzimidazole-based compound of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol, this scaffold serves as a key intermediate in organic synthesis . Benzimidazole derivatives are renowned for their wide spectrum of biological activities. Recent scientific literature highlights that novel 1H-benzo[d]imidazole derivatives demonstrate promising antimicrobial activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Some specific derivatives have shown potent minimum inhibitory concentrations (MIC) of less than 1 µg/mL, indicating high efficacy . Furthermore, these compounds have exhibited excellent antibiofilm activity , capable of both inhibiting biofilm formation and eradicating cells within mature biofilms, which is crucial for addressing persistent infections . The potential mechanisms of action for benzimidazole compounds are diverse. Molecular docking studies suggest they may interact with key bacterial targets, including (p)ppGpp synthetases/hydrolases (enzymes involved in the bacterial stress response and persistence), FtsZ proteins (essential for bacterial cell division), and pyruvate kinases (key metabolic enzymes) . Beyond antimicrobial applications, benzimidazole scaffolds are also investigated for anticancer properties . Research indicates that certain derivatives can act as topoisomerase inhibitors, disrupt microtubule dynamics, induce apoptosis, and inhibit various protein kinases, such as EGFR, which play a role in cell proliferation and survival signaling pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)11(2)9(12)10-7/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDHFKHSNKAMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248134
Record name 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-68-1
Record name 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15965-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities:

  • Antibacterial Properties : Studies have demonstrated that derivatives of benzo[d]imidazole show significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, certain synthesized derivatives displayed minimum inhibitory concentrations (MIC) below 1 µg/mL against these bacteria .
  • Antifungal Activity : The compound has also been tested against fungi like Candida albicans, showcasing its potential as an antifungal agent .
  • Antidiabetic Effects : Research indicates that some benzo[d]imidazole derivatives may exhibit antidiabetic properties, making them candidates for further pharmacological studies.

Medicinal Applications

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one serves as a pharmacophore in drug development:

  • Histamine H3 Receptor Antagonists : The compound has been identified as a potential lead in developing drugs targeting histamine receptors, which are implicated in various neurological disorders .
  • Tubulin Polymerization Inhibitors : It has shown promise in inhibiting tubulin polymerization, which is crucial for cancer treatment as it disrupts cancer cell division .

Industrial Applications

In industrial chemistry, this compound is utilized as:

  • Catalysts : The compound can act as a catalyst or enzyme inhibitor in organic synthesis reactions, enhancing the efficiency of chemical processes .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of synthesized benzo[d]imidazole derivatives against multiple strains. The results indicated that compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains. The most potent compounds had MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

Research focusing on the anticancer effects of benzimidazole derivatives highlighted their ability to inhibit key enzymes involved in cancer cell proliferation. One study reported that specific derivatives demonstrated IC50 values comparable to established anticancer drugs, showcasing their potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypePathogen/TargetMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus< 1
AntibacterialEscherichia coli< 5
AntifungalCandida albicans< 10
AnticancerVarious cancer cell linesIC50 < 20
AntidiabeticVarious modelsN/A

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide groups (e.g., 5b) exhibit strong antitumor activity due to interactions with targets like CDK2 .
  • Halogenated analogs (e.g., Cl, F) balance electronic effects and metabolic stability but may pose toxicity risks .

Key Findings :

  • Sulfonamide derivatives (e.g., 5b) are the most potent, with IC50 values in the low micromolar range .
  • Methyl groups may enhance passive diffusion but lack direct hydrogen-bonding interactions critical for target binding .

Insights :

  • Halogenated compounds (e.g., dichloro derivatives) may pose higher toxicity risks due to reactive byproducts .
  • Methyl and sulfonamide groups generally improve drug-like properties, though solubility remains a challenge for highly lipophilic analogs .

Biological Activity

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antitumor properties, antimicrobial effects, and other pharmacological activities. The findings are supported by data tables and relevant case studies from recent literature.

Antitumor Activity

Numerous studies have highlighted the potential of benzimidazole derivatives, including this compound, in cancer therapy.

Cytotoxicity Studies

A study investigating various N-substituted carbazole imidazolium salt derivatives demonstrated that compounds with a 5,6-dimethyl-benzimidazole ring exhibited significant cytotoxicity against several human tumor cell lines. Notably, compound 61 , which features a 2-bromobenzyl substituent at position-3 of the 5,6-dimethyl-benzimidazole, showed IC50 values ranging from 0.51 to 2.48 μM against HL-60, SMMC-7721, MCF-7, and SW480 cell lines . This indicates a strong potential for development as an anticancer agent.

The mechanism of action for these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, treatment with compound 61 resulted in a dose-dependent increase in apoptotic cells within SMMC-7721 cells, with percentages rising from 14.83% to 84.5% at concentrations of 2 to 6 μM , respectively . Such findings suggest that structural modifications in benzimidazole derivatives can enhance their antitumor efficacy.

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties.

Efficacy Against Bacteria

Recent research has shown that various benzimidazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 2-methyl benzimidazole demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .

Minimum Inhibitory Concentration (MIC) Data

The antimicrobial activity of synthesized benzimidazole derivatives is summarized in the following table:

CompoundTarget OrganismMIC (µg/mL)
2-Methyl benzimidazole derivativesS. aureus (ATCC 25923)< 1
E. coli (ATCC 25922)4
Indolyl benzo[d]imidazolesCandida albicans (ATCC 10231)< 1

These results indicate that modifications to the benzimidazole structure can significantly enhance antimicrobial potency.

Pharmacological Activities Beyond Anticancer and Antimicrobial Effects

In addition to antitumor and antimicrobial properties, benzimidazole derivatives are noted for their anti-inflammatory, analgesic, antiviral, and antidiabetic activities. A comprehensive review highlighted various biological activities associated with these compounds:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.
  • Antiviral : Certain benzimidazoles exhibit inhibitory effects against viral replication.
  • Antidiabetic : Compounds have been tested for their ability to modulate glucose levels in diabetic models .

Preparation Methods

Formic Acid-Mediated Cyclization

Reacting 5-methyl-o-phenylenediamine with formic acid under reflux conditions induces cyclization, forming 6-methyl-1H-benzo[d]imidazol-2(3H)-one. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of formic acid, followed by dehydration. Key parameters include:

  • Temperature : 100–110°C under reflux

  • Reaction Time : 6–8 hours

  • Yield : 60–70% after recrystallization from ethanol

This method prioritizes simplicity but requires high-purity starting materials to avoid byproducts such as thione derivatives.

Table 1: Cyclization Reaction Optimization

ParameterOptimal RangeImpact on Yield
Formic Acid Equiv.1.2–1.5Maximizes ring closure
SolventNone (neat)Reduces side reactions
Post-PurificationEthanol recrystallizationPurity >95%

N-Methylation Strategies

Introducing the methyl group at the 1-position necessitates selective alkylation of the benzimidazolone nitrogen. This step is critical for achieving the target regiochemistry.

Alkylation with Methyl Halides

Treating 6-methyl-1H-benzo[d]imidazol-2(3H)-one with methyl iodide in the presence of a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), facilitates N-methylation. The base deprotonates the nitrogen, enhancing nucleophilicity for the SN2 reaction with methyl iodide.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Catalyst : Tetra-n-butylammonium bromide (TBAB)

  • Yield : 75–85% after column chromatography

Table 2: N-Methylation Conditions and Outcomes

BaseSolventTemperatureYield (%)
KHMDSTHF0°C → RT85
NaHDMF60°C70
K₂CO₃AcetoneReflux60

Steric hindrance at the 3-position directs methylation predominantly to the 1-nitrogen, ensuring regioselectivity.

Industrial-Scale Production Methods

Scaling the synthesis of this compound demands continuous process optimization to enhance efficiency and reduce costs.

Continuous Flow Reactors

Adopting flow chemistry for the cyclization step minimizes reaction time and improves heat management:

  • Residence Time : 30–45 minutes

  • Throughput : 5–10 kg/day

  • Purity : 98% after in-line crystallization

Catalyst Recycling

Silica-supported Lewis acids (e.g., ZnCl₂-SiO₂) enable catalyst reuse over five cycles without significant activity loss, reducing waste.

Purification and Characterization Techniques

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol/water mixtures yield 90–95% pure product but are less effective for small-scale batches.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >99% purity, ideal for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR : δ 2.45 (s, 3H, N–CH₃), δ 2.82 (s, 3H, C6–CH₃), δ 7.21–7.54 (m, 3H, Ar–H).

  • FT-IR : 1685 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N stretch).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competitive methylation at the 3-position is minimized using bulky bases (e.g., KHMDS) that preferentially deprotonate the 1-nitrogen.

Byproduct Formation

Side products like 3-methyl isomers are suppressed by maintaining low temperatures (0–5°C) during alkylation .

Q & A

Q. What are the standard synthetic routes for preparing 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via N-alkylation of benzimidazolone precursors. For example, alkylation of 1H-benzo[d]imidazol-2(3H)-one with methyl halides (e.g., methyl bromide or iodide) in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst under mild conditions yields N-methyl derivatives . Optimization involves solvent selection (e.g., DMF or THF), temperature control (40–60°C), and stoichiometric ratios (1:1.2 for benzimidazolone:alkylating agent). Monitoring reaction progress via TLC and purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming substitution patterns. For example, the methyl groups at positions 1 and 6 appear as singlets in 1^1H NMR (δ ~3.2–3.5 ppm), while aromatic protons resonate between δ 7.0–7.8 ppm .
  • IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear at ~1680–1720 cm1^{-1}, and N-H stretches (if present) near 3200–3400 cm1^{-1} .
  • Mass Spectrometry: HRMS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on this compound?

Methodological Answer: Density Functional Theory (DFT) calculations using B3LYP/6-31G* basis sets optimize molecular geometries and predict properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, methyl groups at positions 1 and 6 introduce steric hindrance, altering binding affinities in biological targets. Solvent effects can be modeled using Polarizable Continuum Models (PCM) . Validate computational results with experimental data (e.g., X-ray crystallography or NMR) to resolve discrepancies .

Q. How can researchers resolve contradictions between in-silico docking predictions and experimental bioactivity data for benzimidazolone derivatives?

Methodological Answer:

  • Re-evaluate docking parameters: Adjust force fields (e.g., AMBER or CHARMM) and solvation models to better mimic physiological conditions .
  • Experimental validation: Perform competitive binding assays (e.g., SPR or ITC) to measure binding constants. For example, EGFR inhibition studies using kinase assays can confirm docking predictions .
  • Structural analysis: Use X-ray crystallography (as in ) to verify ligand-receptor interactions and identify unaccounted steric/electronic effects .

Q. What strategies enhance the solubility and bioavailability of this compound derivatives for pharmacological studies?

Methodological Answer:

  • Derivatization: Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions via Suzuki coupling or nucleophilic substitution .
  • Formulation: Use co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes to improve aqueous solubility .
  • ADMET profiling: Predict logP (via HPLC) and permeability (Caco-2 assays) to optimize lead compounds .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the impact of substituent positions on benzimidazolone reactivity?

Methodological Answer:

  • Orthogonal synthesis: Prepare analogues with substituents at positions 1, 2, 5, and 6 using regioselective alkylation/arylation .
  • Kinetic studies: Monitor reaction rates (e.g., via UV-Vis spectroscopy) to assess steric/electronic effects of substituents .
  • Comparative analysis: Correlate substituent positions with spectroscopic shifts (NMR), redox potentials (cyclic voltammetry), or biological activity .

Q. What analytical approaches are recommended for identifying byproducts or degradation products in benzimidazolone synthesis?

Methodological Answer:

  • LC-MS/MS: Use reverse-phase chromatography (C18 column) with ESI ionization to detect low-abundance byproducts.
  • Isolation via preparative HPLC: Purify unknown peaks and characterize them via 1^1H NMR and IR .
  • Stability studies: Expose compounds to stress conditions (heat, light, pH extremes) and analyze degradation pathways .

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